molecular formula C27H24 B1584622 4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl CAS No. 50446-43-0

4,4''-Dimethyl-5'-(p-tolyl)-1,1':3',1''-terphenyl

Cat. No.: B1584622
CAS No.: 50446-43-0
M. Wt: 348.5 g/mol
InChI Key: XMGRUKCVUYLTKU-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-methylphenyl)benzene is a type of organic compound . It is typically white to yellow in color and comes in the form of crystals, powder, or crystalline powder .


Synthesis Analysis

The synthesis of 1,3,5-Tris(4-methylphenyl)benzene derivatives involves nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines . This process yields the corresponding triarylamines .


Chemical Reactions Analysis

1,3,5-Tris(4-methylphenyl)benzene undergoes various chemical reactions. For instance, it can undergo oxidation to create dications diradicals that are stable over several minutes at room temperature .


Physical and Chemical Properties Analysis

1,3,5-Tris(4-methylphenyl)benzene is a nonpolar molecule and is usually a colorless solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

1. Sensing and Capture of Picric Acid

1,3,5-Tris(4-methylphenyl)benzene derivatives have been explored for their potential in sensing and capturing picric acid. One such derivative, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, demonstrated highly selective and remarkable fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. The origin of this selectivity was investigated using various spectroscopic techniques, revealing multiple hydrogen bonds and π–π interactions between the compound and picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).

2. Crystal Structure Studies

The crystal chemistry of molecular complexes involving various trigonal donor molecules with 1,3,5-trinitrobenzene (TNB) has been studied, with 1,3,5-tris(4-methylphenyl)benzene forming an isostructural 1:1 complex with TNB. These findings are significant in the context of engineering crystal structures for applications like octupolar non-linear optical applications (Thallapally et al., 2000).

3. Catalysis

1,3,5-Tris(hydrogensulfato) benzene, a derivative of 1,3,5-tris(4-methylphenyl)benzene, has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This compound offers advantages such as excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

4. Formation of Surface Covalent Organic Frameworks

The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This COF is characterized by hexagonal cavities and is significant for applications in areas like catalysis and molecular sieving (Marele et al., 2012).

5. Development of Amorphous Molecular Materials

1,3,5-Tris(4-methylphenyl)benzene and its derivatives have been explored for their potential as amorphous molecular materials. These materials exhibit high glass-transition temperatures, indicating their utility in the development of stable, high-performance materials for various applications (Inada & Shirota, 1993).

Mechanism of Action

While the exact mechanism of action for 1,3,5-Tris(4-methylphenyl)benzene is not specified, similar compounds like 1,3,5-Tris(4-carboxyphenyl)benzene have been found to bind to DNA by groove binding . This binding unwinds the DNA helix, with considerable electrostatic and non-electrostatic contributions present in the binding’s free energy .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling 1,3,5-Tris(4-methylphenyl)benzene .

Future Directions

Future research could focus on the synthesis of metallic and non-metallic 1,3,5-Tris(4-methylphenyl)benzene derivatives and their potential use as bioactive molecules for the treatment of cancer .

Properties

IUPAC Name

1,3,5-tris(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGRUKCVUYLTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333422
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50446-43-0
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 1,3,5-Tris(4-methylphenyl)benzene?

A1: 1,3,5-Tris(4-methylphenyl)benzene exhibits a propeller-like molecular shape. In its crystalline form, two crystallographically independent molecules occupy the asymmetric unit. [] The crystal structure is further stabilized by significant intermolecular π–π interactions. []

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